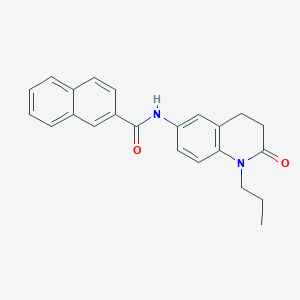

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

CAS No.: 941991-06-6

Cat. No.: VC6242216

Molecular Formula: C23H22N2O2

Molecular Weight: 358.441

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941991-06-6 |

|---|---|

| Molecular Formula | C23H22N2O2 |

| Molecular Weight | 358.441 |

| IUPAC Name | N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27) |

| Standard InChI Key | AVSOZGJNDGMHSY-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS: 941991-06-6) belongs to the tetrahydroquinoline class, characterized by a partially saturated quinoline core fused with a naphthamide group. Its molecular formula is C23H22N2O2, with a molecular weight of 358.441 g/mol. The IUPAC name, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide, reflects its hybrid architecture.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| logP (Partition Coefficient) | Not reported |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 39.232 Ų |

| Solubility | Not available |

The compound’s SMILES string, CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3, reveals a propyl side chain at position 1 and a naphthamide moiety at position 6. The stereochemistry is achiral, simplifying synthetic routes.

Synthesis and Structural Analogues

While direct synthesis protocols for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide remain undisclosed, related quinoline derivatives suggest plausible pathways. For example, 6H-1-benzopyrano[4,3-b]quinolin-6-ones are synthesized via ultrasound-assisted condensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines. Similarly, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be synthesized through:

-

Quinoline core formation via Skraup or Doebner-Miller reactions.

-

Propylation at position 1 using propyl halides under basic conditions.

-

Amidation at position 6 with naphthalene-2-carboxylic acid chloride.

Comparative Analysis of Tetrahydroquinoline Derivatives

Pharmacokinetic and Toxicity Considerations

No in vivo data exist for this compound, but its logP (estimated ~3.7) predicts moderate lipophilicity, favoring blood-brain barrier penetration . The polar surface area (39.232 Ų) suggests oral bioavailability, though the naphthamide group may limit aqueous solubility.

Applications and Future Directions

Drug Development

-

Oncology: As a DNA intercalator or kinase inhibitor.

-

Neurology: Potential use in neurodegenerative diseases due to predicted CNS penetration.

Agricultural Chemistry

Quinoline derivatives are explored as fungicides; this compound’s stability could aid crop protection formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume